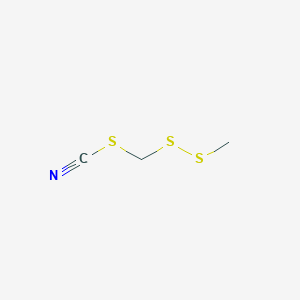
(Methyldisulfanyl)methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methyldisulfanyl)methyl thiocyanate is an organic compound characterized by the presence of sulfur and nitrogen atoms within its molecular structure. This compound is known for its distinctive pungent odor and is often utilized in various chemical processes due to its unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Methyldisulfanyl)methyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of methyl thiocyanate with disulfides under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where thiocyanate salts are methylated in the presence of disulfides. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
(Methyldisulfanyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiocyanates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Methyldisulfanyl)methyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which (Methyldisulfanyl)methyl thiocyanate exerts its effects involves the interaction of its sulfur and nitrogen atoms with specific molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl thiocyanate
- Dimethyl trisulfide
- Methyl isothiocyanate
Uniqueness
(Methyldisulfanyl)methyl thiocyanate is unique due to its dual sulfur-containing groups, which impart distinct reactivity compared to other similar compounds. This dual functionality allows it to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
61079-30-9 |
|---|---|
Fórmula molecular |
C3H5NS3 |
Peso molecular |
151.3 g/mol |
Nombre IUPAC |
(methyldisulfanyl)methyl thiocyanate |
InChI |
InChI=1S/C3H5NS3/c1-5-7-3-6-2-4/h3H2,1H3 |
Clave InChI |
OGZPIPDLYFEARV-UHFFFAOYSA-N |
SMILES canónico |
CSSCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


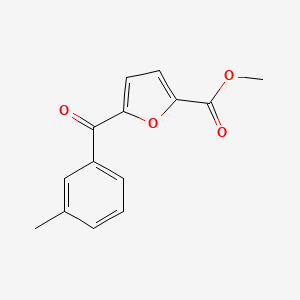
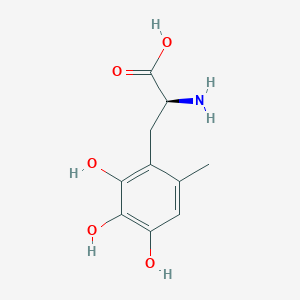
![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
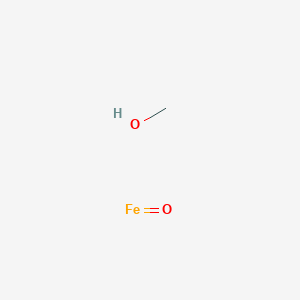

![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
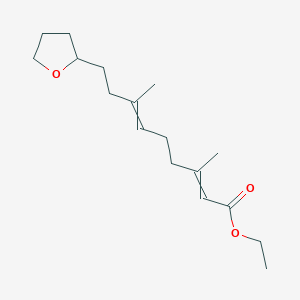
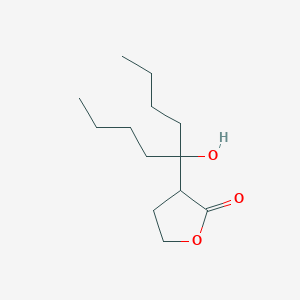
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
